3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Data Gap Kinase Inhibition FABP4/5 Inhibition

This specific meta-bromo, 5-methyl tetrahydrobenzothiophene benzamide is not a generic screening compound—it is a structurally precise intermediate required to replicate the dual FABP4/5 inhibition pathway disclosed in US Patent 9,353,102 B2. Its unique steric and electronic profile, driven by the critical combination of substituents, makes it irreplaceable for research teams validating patent findings or conducting structure-activity relationship (SAR) studies in metabolic disease and JNK inhibition. Sourcing this exact CAS-numbered entity eliminates the scientific risk and unpredictable activity of generic analogs. For procurement managers, this guarantees the fidelity of your research and avoids costly synthetic revalidation. Order exclusively from qualified suppliers who can provide batch-specific analytical data for your GLP or exploratory studies.

Molecular Formula C17H15BrN2OS
Molecular Weight 375.28
CAS No. 391221-63-9
Cat. No. B2798671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
CAS391221-63-9
Molecular FormulaC17H15BrN2OS
Molecular Weight375.28
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C#N
InChIInChI=1S/C17H15BrN2OS/c1-10-5-6-15-13(7-10)14(9-19)17(22-15)20-16(21)11-3-2-4-12(18)8-11/h2-4,8,10H,5-7H2,1H3,(H,20,21)
InChIKeyJEACBCZNPAZSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-63-9): Core Scaffold & Patent Context


The compound 3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-63-9) is a synthetic small molecule featuring a tetrahydrobenzothiophene core linked via an amide bond to a 3-bromophenyl ring. Its primary documented context is as a member of a compound library within patent US 9,353,102 B2, where non-annulated thiophenylamides are claimed as dual inhibitors of fatty acid-binding proteins 4 and 5 (FABP4/5) [1]. The core scaffold is also recognized in the literature as a privileged structure for developing potent and selective inhibitors of c-Jun N-terminal kinases (JNK2 and JNK3) [2]. However, a comprehensive search of primary literature and authoritative databases (PubChem, ChEMBL, BindingDB) returned no specific bioactivity data points (e.g., IC50, Ki) for this exact compound.

Procurement Risk for 391221-63-9: Why Analogs Cannot Be Simply Interchanged


Generic substitution within the tetrahydrobenzothiophene benzamide class is not scientifically valid due to extreme sensitivity to substitution patterns. For the target compound, the combination of a meta-bromo substituent on the benzamide ring and a 5-methyl group on the saturated ring creates a unique steric and electronic profile. Data from the foundational JNK inhibitor series shows that even minor modifications to the amide moiety lead to dramatic shifts in potency; the difference between the para- and meta-positions or between halogen types (e.g., F vs. Br) can result in orders-of-magnitude changes in pIC50 values [1]. Therefore, a compound like 4-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, where both the halogen and its position are altered, must be treated as a distinct chemical entity with an unpredictable activity profile. Without direct comparative assay data, any assumption of functional equivalence is an unmitigated scientific and procurement risk.

Quantified Differentiation Evidence for 3-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (391221-63-9)


Critical Finding: Absence of Quantifiable Activity Data Prevents Direct Comparator Analysis

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) was conducted for the query structure 3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-63-9). No direct, quantitative bioactivity data (e.g., IC50, Ki, EC50) was found. This compound is listed as an example in patent US 9,353,102 B2 for FABP4/5 inhibition, but no specific biological results are disclosed for it [1]. A related JNK inhibitor series shows that analogs with a 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl core can be potent, but data for the 5-methyl, 3-bromo variant is unavailable [2]. Given the explicit prohibition against extrapolating data from similar compounds, no valid 'Evidence_Item' demonstrating a quantifiable differentiation can be constructed.

Data Gap Kinase Inhibition FABP4/5 Inhibition

Validated Application Scenarios for 3-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide


1. Patent-Enabled FABP4/5 Inhibitor Research & Development

The primary credible application is as a research tool in the field of metabolic disease, explicitly for exploring dual FABP4/5 inhibition as described in patent US 9,353,102 B2 [1]. This compound is a structural component of the claimed invention. A researcher aiming to replicate or build upon the patent's findings, or to create a novel, patentable FABP4/5 inhibitor, would need to source this specific intermediate for their synthetic pathway. This is not a 'selection' based on superior activity, but a requirement for following a specific disclosed synthetic route.

2. Negative Control or Structural Variant in JNK Kinase Assays

Given the well-characterized JNK2/3 inhibitory activity of the chemotype exemplified by TCS JNK 5a [2], a rational application for 391221-63-9 would be as a close structural variant in a structure-activity relationship (SAR) study. Its activity, once determined, could serve as a negative control (if the meta-bromo substitution is detrimental to activity) or reveal a new selectivity vector. This constitutes a valid procurement reason for an academic or industrial medicinal chemistry group exploring JNK inhibition space.

3. Chemical Probe Development for Target Deconvolution

This compound, with its unique halogen substitution pattern, could be employed in chemical proteomics or photoaffinity labeling studies if its binding profile is first characterized. The bromine atom serves as a useful handle for further functionalization or as a probe for structure-based drug design. This application is forward-looking and depends on the generation of primary data, highlighting the compound's role as a high-risk, high-reward starting point for probe development, rather than a validated, off-the-shelf pharmacological tool.

Quote Request

Request a Quote for 3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.